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Compound of Interest

Compound Name: ER-851

Cat. No.: B15579985

A deep dive into the performance, selectivity, and cellular impact of the novel AXL inhibitor ER-
851 in comparison to established kinase inhibitors bemcentinib, gilteritinib, cabozantinib, and
foretinib. This guide provides researchers, scientists, and drug development professionals with
a comprehensive overview supported by experimental data and detailed protocols.

ER-851 has emerged as a potent and highly selective inhibitor of the AXL receptor tyrosine
kinase, a key player in cancer progression, metastasis, and drug resistance.[1][2][3] This guide
presents a comparative analysis of ER-851 against other well-known kinase inhibitors that also
target AXL: bemcentinib, gilteritinib, cabozantinib, and foretinib. The following sections detalil
their respective potencies, selectivity profiles, and the underlying experimental methodologies.

Kinase Inhibition Profile: A Quantitative Comparison

The inhibitory activity of ER-851 and its counterparts against AXL and other kinases is
summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard
measure of a drug's potency.
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Other Key Targets

Inhibitor AXL IC50 (nM) . Reference
(IC50 in nM)
ER-851 100 MER (>1000) [1]
Bemcentinib MER (>700), TYRO3
14 MedChemExpress
(BGB324) (>1400), Abl (>1400)

FLT3 (0.29), LTK
Gilteritinib (ASP2215) 0.73 (0.35), ALK (1.2), c- MedChemExpress
KIT (230)

VEGFR2 (0.035),
MET (1.3), RET (4),

Cabozantinib (XL184) 7 Selleck Chemicals

KIT (4.6), FLT3 (11.3),

TIE2 (14.3)

o MET (0.4), KDR (0.9), IUPHAR/BPS Guide
Foretinib
10 (pKd) RON (3), Flt-1 (6.8), to PHARMACOLOGY,

(GSK1363089) )

Flt-4 (2.8) Selleck Chemicals

Note: IC50 values can vary between different studies and assay conditions. The data
presented here is for comparative purposes.

Selectivity and Mechanism of Action

ER-851 demonstrates high selectivity for AXL over the closely related MER kinase, which is a
significant advantage as chronic MER inhibition has been associated with retinal toxicity.[1][2]
In contrast, other inhibitors in this comparison exhibit a broader range of targets.

e Bemcentinib is also highly selective for AXL within the TAM (TYRO3, AXL, MER) family of
receptor tyrosine kinases.

« Gilteritinib is a potent dual inhibitor of FLT3 and AXL.

o Cabozantinib is a multi-kinase inhibitor targeting several receptor tyrosine kinases involved
in tumor angiogenesis and metastasis.
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» Foretinib also targets multiple kinases, with high potency against MET and VEGFRs in
addition to AXL.

The diverse selectivity profiles of these inhibitors underscore the importance of choosing the
right tool compound for specific research questions. While multi-kinase inhibitors can be
effective in certain contexts, highly selective inhibitors like ER-851 are crucial for dissecting the
specific roles of AXL in cellular processes.

AXL Signaling Pathway

AXL activation, typically through its ligand Gas6, triggers a cascade of downstream signaling
events that promote cell survival, proliferation, migration, and invasion. Key pathways activated
by AXL include the PISBK/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways.[4][5][6] Inhibition
of AXL is expected to disrupt these oncogenic signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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